molecular formula C21H42O2 B3130089 18(S)-Methyleicosanoic acid CAS No. 340257-50-3

18(S)-Methyleicosanoic acid

Cat. No.: B3130089
CAS No.: 340257-50-3
M. Wt: 326.6 g/mol
InChI Key: WSRCOZWDQPJAQT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a diverse group of lipids characterized by one or more methyl groups along their acyl chain. They are common constituents of the cell membranes of many bacteria, particularly Gram-positive bacteria, where they play a crucial role in maintaining membrane fluidity and function. researchgate.netplos.org The two primary series of BCFAs are the iso series, with a methyl group on the second-to-last (ante-penultimate) carbon from the methyl end, and the anteiso series, with a methyl group on the third-to-last (penultimate) carbon. researchgate.netnih.gov

In bacteria, BCFAs are synthesized de novo, often utilizing branched-chain amino acids like leucine, isoleucine, and valine as primers. nih.gov The presence and specific composition of these fatty acids can be so characteristic that they are used as a taxonomic marker for identifying and classifying bacterial species. researchgate.net Beyond bacteria, BCFAs are found in various other organisms, including mammals. nih.gov They have been identified in human tissues and fluids such as the vernix caseosa (the waxy coating on newborn infants), breast milk, and adipose tissue. nih.govnih.govmdpi.com Research suggests BCFAs possess bioactive properties and may contribute to health, with studies exploring their role in inflammation, metabolic disorders, and cancer. nih.gov

Significance of Methylarachidic Acid (18-Methyleicosanoic Acid) in Lipid Research

Methylarachidic acid, systematically named 18-methyleicosanoic acid (18-MEA), is a long-chain BCFAs that has garnered significant attention in lipid research. nih.gov Its prominence stems from its discovery as the major covalently bound fatty acid on the surface of mammalian hair fibers. nih.govlipidmaps.org This is an unusual finding, as most fatty acids bound to proteins are straight-chain, even-numbered molecules. lipidmaps.org

18-MEA is located on the epicuticle, the outermost layer of the hair cuticle, where it is believed to be attached via thioester bonds to cysteine residues in the cuticular proteins. lipidmaps.orgontosight.ai This external lipid layer is responsible for the natural hydrophobicity and low friction of the hair surface, acting as a protective barrier and a boundary lubricant. ontosight.ailarodan.com The removal of 18-MEA, which can occur through alkaline chemical treatments like coloring or permanent waving, renders the hair surface hydrophilic and increases friction, leading to damage and a less healthy appearance. ontosight.ai Due to its critical role in hair health, 18-MEA is a compound of great interest in the cosmetic and dermatological sciences. larodan.com Beyond hair, 18-MEA and other BCFAs are major components of the lipid matrix of vernix caseosa, which protects fetal skin.

Stereochemical Context of (18S)-Methylarachidic Acid

The nomenclature "(18S)-" in (18S)-Methylarachidic acid refers to the specific stereochemistry at the 18th carbon atom, which is a chiral center. Stereochemistry is a critical aspect of a molecule's identity, as different spatial arrangements of atoms (isomers) can lead to vastly different biological activities. The "18S" designation specifies the absolute configuration of the methyl group at this chiral center. chembk.com

Research has revealed that while racemic mixtures (containing both the S and R enantiomers) of 18-methyleicosanoic acid are often synthesized for research due to ease of preparation, the naturally occurring isomer found covalently bound to the surface of hair is the (S)-enantiomer. researchgate.net This stereospecificity is significant because the precise three-dimensional structure of (18S)-Methylarachidic acid is crucial for its proper function and interaction with other biological molecules. chembk.com The specific orientation of the methyl group in the (18S) configuration influences how the fatty acid packs and orients itself on the hair surface, which is fundamental to its ability to create a continuous, low-friction, and water-repellent layer. researchgate.netchembk.com

Data Tables

Table 1: Physicochemical Properties of Methylarachidic Acid

PropertyValueSource
Molecular Formula C21H42O2 larodan.com
Molecular Weight 326.56 g/mol larodan.com
IUPAC Name 18-methylicosanoic acid lipidmaps.org
Appearance White Crystalline Powder
Melting Point 45-48 °C
Topological Polar Surface Area 37.3 Ų larodan.com
Hydrogen Bond Donors 1 larodan.com
Hydrogen Bond Acceptors 2 larodan.com

Properties

IUPAC Name

(18S)-18-methylicosanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRCOZWDQPJAQT-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187639
Record name Methylarachidic acid, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340257-50-3
Record name Methylarachidic acid, (18S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340257503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarachidic acid, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLARACHIDIC ACID, (18S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T33L5M2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Methyl Branched Fatty Acids

Enzymatic Mechanisms of Branched-Chain Fatty Acid Synthesis

The biosynthesis of BCFAs is a variation of the primary fatty acid synthesis pathway. The central enzyme, fatty acid synthase (FASN), typically uses acetyl-CoA as a primer and malonyl-CoA for the sequential addition of two-carbon units. nih.govlibretexts.org However, enzyme promiscuity allows FASN to utilize alternative substrates, leading to the formation of branched chains. nih.gov

There are two primary mechanisms for initiating BCFA synthesis:

Use of Branched-Chain Primers: Instead of the standard acetyl-CoA primer, the synthesis can be initiated by branched-chain acyl-CoAs. wikipedia.org These primers, such as 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, are derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.govwikipedia.org This process is particularly prominent in bacteria but also occurs in mammals, primarily in adipose tissues. nih.govescholarship.orgfrontiersin.org

Incorporation of Methylmalonyl-CoA: FASN can incorporate methylmalonyl-CoA in place of malonyl-CoA during the elongation phase. nih.gov This introduces a methyl group into the growing acyl chain. The availability of cytosolic methylmalonyl-CoA, which can be produced from propionyl-CoA by acetyl-CoA carboxylase, is a limiting factor for this pathway. nih.gov An enzyme named ECHDC1 helps regulate this process by degrading cytosolic methylmalonyl-CoA, thereby limiting the synthesis of BCFAs. nih.gov

In mammals, the synthesis of monomethyl BCFAs is an endogenous process linking BCAA metabolism with lipogenesis. nih.govescholarship.org It involves the breakdown of BCAAs in the mitochondria, export of the resulting branched acyl-CoA intermediates to the cytosol via carnitine acetyltransferase (CrAT), and subsequent elongation by FASN. nih.govescholarship.org

Table 1: Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

Enzyme Function Pathway Involvement Citation
Fatty Acid Synthase (FASN) Elongates the fatty acid chain; can use branched primers or incorporate methylmalonyl-CoA. Main synthesis and elongation nih.govnih.gov
Acetyl-CoA Carboxylase (ACC) Produces malonyl-CoA and can promiscuously produce methylmalonyl-CoA from propionyl-CoA. Substrate generation for elongation nih.gov
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Catalyzes the decarboxylation of α-keto acids derived from BCAAs to form branched-chain acyl-CoA primers. Primer formation from BCAA catabolism nih.govfrontiersin.org
Carnitine Acetyltransferase (CrAT) Transports mitochondrial branched-chain acyl-CoAs to the cytosol for use by FASN. Subcellular transport in mammalian synthesis nih.govescholarship.org
ECHDC1 Degrades cytosolic (m)ethylmalonyl-CoA, limiting its incorporation into fatty acids. Regulation of BCFA synthesis nih.gov

Metabolic Incorporation and Transformation of Methylarachidic Acid

Once synthesized, (18S)-Methylarachidic acid, as a very-long-chain fatty acid, can be incorporated into various complex lipids, such as phospholipids (B1166683) in cell membranes, altering membrane fluidity and function. nih.gov

The degradation of BCFAs follows pathways distinct from the standard beta-oxidation used for straight-chain fatty acids. The presence of a methyl group, particularly at an odd-numbered carbon (like the 3-position), can block the action of key enzymes in the beta-oxidation spiral. jax.orgcore.ac.uk While the 18-methyl substitution of arachidic acid (a 20-carbon fatty acid) places the branch at the antepenultimate carbon (iso-position), its catabolism involves other oxidative systems.

Key metabolic transformations include:

α-Oxidation: This process is required for fatty acids with a methyl branch at the β-carbon (position 3). It involves the removal of a single carbon from the carboxyl end, allowing the resulting 2-methyl branched fatty acid to then proceed through beta-oxidation. jax.orgcore.ac.uk

ω-Oxidation: A major pathway for the degradation of BCFAs involves oxidation at the terminal (ω) methyl group or the penultimate (ω-1) carbon. nih.gov This is catalyzed by cytochrome P450 enzymes and results in the formation of dicarboxylic acids, which can be further metabolized. core.ac.uk

Peroxisomal Oxidation: Peroxisomes play a role in the metabolism of BCFAs. The enzyme peroxisomal acyl-coenzyme A oxidase 3 (ACOX3) is involved in the desaturation of 2-methyl branched fatty acids, indicating a role for peroxisomes in their breakdown. mdpi.com

Interactions with Major Fatty Acid Metabolic Cascades

Methyl-branched fatty acids can significantly influence the enzymatic pathways that metabolize arachidonic acid and other polyunsaturated fatty acids into potent signaling molecules.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and other physiological processes. nih.govwikipedia.org Research on various BCFAs indicates they can modulate this pathway. For instance, certain iso-BCFAs have been shown to decrease the mRNA expression of COX-2 in human adipocytes, suggesting an anti-inflammatory potential. mdpi.comnih.govacs.orgresearchgate.net

Furthermore, studies on related compounds, such as 13-methylarachidonic acid, demonstrate that methyl-branched fatty acids can act as allosteric modulators of COX enzymes. nih.govresearchgate.net This specific compound was found to selectively enhance the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2 without affecting arachidonic acid metabolism, highlighting a sophisticated mechanism of interaction. nih.govresearchgate.net

The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, producing leukotrienes and lipoxins, which are also critical in inflammation. nih.govwikipedia.org The enzymes 5-LOX, 12-LOX, and 15-LOX generate different series of signaling molecules. nih.gov Similar to the COX pathway, BCFAs have been found to influence LOX activity. Specifically, treatment of human adipocytes with iso-16:0 led to a dose-dependent decrease in the expression of 15-lipoxygenase (ALOX-15), which is known to produce pro-inflammatory mediators. mdpi.comnih.govacs.org This suggests that BCFAs like methylarachidic acid could temper inflammatory responses by downregulating key enzymes in the LOX cascade.

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP4 family, is crucial for the ω-hydroxylation of fatty acids, which is a primary step in their degradation. nih.gov This pathway is highly relevant for branched-chain fatty acids. The protein structure of these enzymes can enforce regioselectivity, favoring oxidation at the terminal ω-carbon over the more chemically reactive (ω-1) position. nih.gov

Several human CYP enzymes have been identified that can hydroxylate branched-chain fatty acids. For the multi-branched phytanic acid, the order of efficiency is CYP4F3A > CYP4F3B > CYP4F2 > CYP4A11. core.ac.uk The presence of a methyl branch can improve the regioselectivity of hydroxylation compared to unbranched fatty acids. researchgate.net In Mycobacterium tuberculosis, the enzyme CYP124 shows a preference for oxidizing methyl-branched lipids at the ω-position, underscoring the importance of this pathway across different organisms. researchgate.net

Table 2: Human Cytochrome P450 Enzymes Involved in Branched-Chain Fatty Acid ω-Hydroxylation

Enzyme Family Function Citation
CYP4F2 CYP4 ω-Hydroxylation of phytanic acid core.ac.uk
CYP4F3A CYP4 Most efficient ω-hydroxylase for phytanic acid core.ac.uk
CYP4F3B CYP4 ω-Hydroxylation of phytanic acid core.ac.uk
CYP4A11 CYP4 ω-Hydroxylation of fatty acids, including phytanic acid core.ac.uk

The endocannabinoid system (ECS) is a crucial signaling network that regulates numerous physiological processes. Its primary signaling molecules, the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), are derivatives of arachidonic acid. biorxiv.orgmdpi.com The synthesis and degradation of these lipid mediators are intrinsically linked to fatty acid metabolism. nih.gov

Dietary fatty acid composition can modulate the levels of endocannabinoids and related signaling lipids. biorxiv.orgfrontiersin.org Since (18S)-Methylarachidic acid is a saturated fatty acid, its direct role as a precursor is different from polyunsaturated fatty acids like arachidonic acid. However, its interaction with enzymes that also metabolize endocannabinoids, such as COX-2, provides a point of crosstalk. As mentioned, 13-methylarachidonic acid can allosterically modulate COX-2's activity on 2-AG. nih.govresearchgate.net This demonstrates that non-precursor BCFAs can still influence the metabolic flux within the endocannabinoid system, potentially altering the balance of bioactive lipid signals.

Table 3: Compound Names Mentioned in this Article

Compound Name Abbreviation
(18S)-Methylarachidic acid
13-Methylarachidonic acid
2-Arachidonoylglycerol 2-AG
2-Ketoisocaproate KIC
2-Keto-methylvalerate KMV
2-Ketoisovalerate KIV
2-Methylpropanyl-CoA
3-Methylbutyryl-CoA
2-Methylbutyryl-CoA
Acetyl-CoA
Anandamide (Arachidonylethanolamide) AEA
Arachidic acid
Arachidonic acid AA
Isoleucine
Leucine
Malonyl-CoA
Methylmalonyl-CoA
Palmitic acid
Phytanic acid
Propionyl-CoA

Cellular and Molecular Interactivity

Interactions with Biological Membranes and Lipid Organization

(18S)-Methylarachidic acid is a principal lipid component covalently bound to the surface of mammalian hair fibers, where it plays a critical role in defining the properties of the hair cuticle. virtualo.pl This fatty acid is integral to the cuticular cell membrane complex (CCMC), a multi-layered structure that separates the cuticle cells. ijpsjournal.com

The branched nature of 18-MEA significantly influences the organization of the lipid layer. Studies using atomic force microscopy (AFM) and Langmuir trough techniques have compared monolayers of 18-MEA to its straight-chain analogue, eicosanoic acid. While eicosanoic acid forms smooth, featureless monolayers, 18-MEA forms distinct domains, indicating a different packing behavior. science.gov Molecular dynamics simulations have further elucidated these differences, showing that the methyl group at the 18-position induces unique intermolecular structural correlations. scribd.com These simulations revealed that properties such as film thickness, molecular tilt, and order parameters for 18-MEA monolayers are markedly different from those of straight-chain fatty acids, highlighting the structural importance of the terminal branching. scribd.com

Table 1: Research Findings on 18-Methyleicosanoic Acid and Membrane Interactions
Technique/MethodKey FindingsReference
Atomic Force Microscopy (AFM)Revealed frictional and hardness contrast in the cuticular cell membrane complex (CCMC). The outer β-layer, containing 18-MEA, was found to be softer than other layers. ijpsjournal.com
Electron Microscopy (TEM)Confirmed the presence of a thin, non-staining, continuous lipid layer surrounding cuticle cells, which is disrupted by alkaline treatments that remove 18-MEA. virtualo.pl
Molecular Dynamics (MD) SimulationsShowed that the methyl group in 18-MEA induces unique intermolecular structural correlations compared to eicosanoic acid, affecting film thickness and order parameters. scribd.com
Vibrational Sum Frequency Spectroscopy (VSFS) & Langmuir TroughDemonstrated that monolayers of 18-MEA form 10-50 nm domains, unlike the smooth monolayers formed by its straight-chain analogue. science.gov

Modulation of Enzyme Function and Allosteric Regulation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from precursor fatty acids like arachidonic acid. researchgate.netresearchgate.net These enzymes are known to be allosterically regulated by a variety of fatty acids that can bind to a distinct allosteric site, thereby modulating catalytic activity. However, based on currently available scientific literature, a direct interaction or modulatory impact of (18S)-Methylarachidic acid on either COX-1 or COX-2 has not been documented. Research has extensively characterized the substrate specificity of COX isoforms, noting their preference for unsaturated fatty acids like arachidonic acid, but studies specifically investigating (18S)-Methylarachidic acid as a modulator or substrate are lacking. researchgate.net

Allosteric modulation can lead to highly specific changes in enzyme function, including the potentiation or inhibition of activity towards certain substrates. For example, a different methylated fatty acid, 13-methylarachidonic acid, has been identified as a substrate-selective allosteric potentiator of COX-2, enhancing the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) without affecting arachidonic acid oxygenation. This demonstrates the principle that subtle structural differences in fatty acids can lead to precise regulatory effects on COX enzymes.

Despite this, there is no current research evidence to suggest that (18S)-Methylarachidic acid functions as an allosteric potentiator or influences the substrate selectivity of cyclooxygenase enzymes. Its role as a saturated, branched-chain fatty acid primarily associated with structural lipid layers does not align with the typical profiles of known unsaturated fatty acid modulators of COX activity.

Participation in Intracellular Signaling Networks

Lipids and their derivatives are fundamental components of intracellular signaling, often acting as second messengers to relay signals from cell surface receptors to intracellular targets. Key examples include diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), which are derived from the hydrolysis of membrane phospholipids (B1166683). Free fatty acids, most notably arachidonic acid, can also be released from membrane phospholipids by phospholipase A₂ and function as signaling molecules, either directly or after conversion into eicosanoids.

However, a role for (18S)-Methylarachidic acid as a second messenger has not been established in the scientific literature. Its primary known function is as a stable, covalently bound structural lipid, in contrast to the transiently released fatty acids that typically participate in signaling cascades. virtualo.pl

The release of fatty acid second messengers can trigger a cascade of events, influencing major signal transduction pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and calcium signaling. These pathways regulate a vast array of cellular processes, including growth, differentiation, and inflammatory responses.

There is currently no scientific evidence to indicate that (18S)-Methylarachidic acid directly participates in or influences these intracellular signal transduction pathways. While other lipids and fatty acids are well-documented modulators of cell signaling, research has yet to attribute such a function to (18S)-Methylarachidic acid.

Stereochemical Implications in Biological Activity

Importance of (18S)-Stereochemistry in Methyl-Branched Fatty Acid Function

(18S)-Methylarachidic acid is an anteiso-branched fatty acid, meaning the methyl group is located on the third carbon from the end of the acyl chain. This anteiso branching, and specifically the (S)-configuration, has significant consequences for the physical properties and biological roles of the fatty acid.

The presence of a methyl branch disrupts the linear, ordered packing that is characteristic of straight-chain fatty acids. This disruption lowers the melting point and increases the fluidity of membranes into which these fatty acids are incorporated. The (S)-configuration at the antepenultimate carbon (the anteiso position) creates a specific kink in the fatty acid chain. This structural feature is crucial for maintaining membrane fluidity, particularly in certain bacteria and organisms exposed to low temperatures.

In mammals, branched-chain fatty acids (BCFAs) are obtained from dietary sources, such as dairy and ruminant fats, and are also synthesized endogenously. researchgate.net They are recognized as bioactive lipids with various potential health benefits. The specific stereochemistry is vital for their metabolic processing. For instance, the degradation of many methyl-branched fatty acids proceeds via pathways that are stereospecific.

Key Research Findings on BCFAs:

FindingSignificance
Membrane Fluidity The methyl group in anteiso-BCFAs like (18S)-Methylarachidic acid disrupts close packing, increasing membrane fluidity. This is vital for the function of cell membranes, especially in cold environments. nih.gov
Metabolic Precursors BCFAs can serve as precursors for the synthesis of other complex lipids and signaling molecules.
Anticancer Activity Certain BCFAs have demonstrated promising anticancer activity in vitro, although the potency can be influenced by structural features like the position of the methyl branch. nih.gov

Stereospecific Enzyme Recognition and Binding

Enzymes are highly specific catalysts that often distinguish between different stereoisomers of a substrate. The metabolism of methyl-branched fatty acids is a prime example of this stereospecificity.

The primary pathway for breaking down many fatty acids is β-oxidation. However, the presence of a methyl group can hinder this process. For fatty acids with methyl groups at odd-numbered carbons (like the β-position in phytanic acid), an initial α-oxidation step is required to remove one carbon and yield a fatty acid with a methyl group at an α-position (2-position). researchgate.netsemanticscholar.org

A critical enzyme in the metabolism of these resulting α-methyl branched fatty acids is α-methylacyl-CoA racemase (AMACR) . oulu.finih.gov The enzymes of the subsequent β-oxidation pathway are specific for the (S)-stereoisomer of the acyl-CoA substrate. ki.secapes.gov.brnih.gov If the (R)-isomer is formed during preceding metabolic steps, it cannot be degraded further. AMACR solves this problem by catalyzing the conversion of the (2R)-methyl-branched-chain fatty acyl-CoAs into their corresponding (S)-stereoisomers, allowing them to enter the β-oxidation spiral. nih.govcapes.gov.br

This enzymatic step underscores the absolute requirement for the correct stereochemistry. A deficiency in AMACR leads to the accumulation of (R)-isomers of branched-chain fatty acids like pristanic acid, resulting in serious neurological disorders similar to Refsum disease. nih.gov While (18S)-Methylarachidic acid has its branch far from the carboxyl group and would not directly undergo this specific racemization at the α-carbon, its metabolic products might, and the principle of stereospecificity in enzymatic degradation remains universal for all chiral lipids.

Enzymes in Branched-Chain Fatty Acid Metabolism:

EnzymeFunctionStereochemical Importance
Phytanoyl-CoA Hydroxylase (PAHX) Catalyzes a key step in the α-oxidation of 3-methyl-branched fatty acids. semanticscholar.orgThe stereochemistry of the 3-methyl group determines the stereochemistry of the subsequent hydroxylation at the 2-position. researchgate.net
α-Methylacyl-CoA Racemase (AMACR) Converts (2R)-methylacyl-CoA esters to their (2S)-isomers. oulu.finih.govEssential for allowing the products of α-oxidation to enter the stereospecific peroxisomal β-oxidation pathway, which only accepts (S)-isomers. ki.secapes.gov.br
Branched-chain Acyl-CoA Oxidase The first enzyme in the peroxisomal β-oxidation of branched-chain fatty acids.Recognizes only the (2S)-isomers of substrates like pristanoyl-CoA. researchgate.net

Conformation-Activity Relationships in Biological Systems

The relationship between a molecule's three-dimensional shape (conformation) and its biological activity is a fundamental concept in pharmacology and biochemistry. For (18S)-Methylarachidic acid, the anteiso methyl group dictates its preferred conformation, which in turn influences how it interacts with its biological targets.

The (18S)-methyl group forces the terminal portion of the fatty acid chain into a specific spatial orientation. This conformation affects:

Membrane Integration: The kink introduced by the methyl group influences how the fatty acid inserts into and interacts with other lipids in a cell membrane. Studies on similar anteiso fatty acids show they form distinct domains within lipid monolayers, a behavior not seen with straight-chain fatty acids. rsc.org This ability to alter membrane structure and create specific lipid domains can affect the function of membrane-bound proteins.

The flexibility of the acyl chain also plays a role. While saturated chains are relatively rigid, the presence of a methyl branch introduces a point of altered flexibility, affecting how the molecule can adapt its shape to fit into a binding pocket. acs.org This conformation-activity relationship is central to understanding the specific biological effects of (18S)-Methylarachidic acid compared to its straight-chain counterpart, arachidic acid, or its other stereoisomers.

Advanced Research Methodologies and Analytical Approaches

Lipidomics Profiling and Quantitative Analysis of Methyl-Branched Fatty Acids

Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for understanding the roles of methyl-branched fatty acids (MBFAs). kcl.ac.ukmonash.edu These analyses allow for the comprehensive identification and quantification of various lipid species, including complex structures like (18S)-Methylarachidic acid, from biological samples. tum.de By profiling changes in the lipidome, researchers can gain insights into metabolic pathways and identify potential biomarkers for various physiological and pathological states. nih.gov The analysis of MBFAs is particularly important in fields like microbial ecology, where they serve as signature biomarkers, and in clinical research, where alterations in their profiles have been linked to disease. creative-proteomics.com

Methodologies in lipidomics are designed to handle the immense complexity and structural diversity of lipids. nih.gov A typical workflow involves lipid extraction from a biological matrix (e.g., plasma, tissues, or cells), followed by advanced analytical separation and detection, primarily using mass spectrometry-based techniques. kcl.ac.uk For MBFAs, these approaches must be capable of distinguishing between closely related isomers, a significant analytical challenge. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of methyl-branched fatty acids due to its high resolving power and sensitivity. nih.govifremer.fr To make fatty acids suitable for GC analysis, they must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). creative-proteomics.comnih.gov This derivatization is a critical step, often achieved through acid- or base-catalyzed esterification. nih.govsemanticscholar.org

Once derivatized, the FAME mixture is injected into the gas chromatograph. The choice of capillary column is crucial for separating isomeric FAMEs. ifremer.frnih.gov While polar columns are often used, low-polarity columns with long lengths (e.g., 60 meters) can also provide adequate separation, especially when coupled with mass spectrometry. ifremer.fr The mass spectrometer then ionizes the eluted FAMEs, typically using electron ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio. nih.gov The fragmentation patterns of MBFAs are highly characteristic and can reveal the position of the methyl branch along the acyl chain, allowing for unambiguous identification. researchgate.net

ParameterTypical Setting for MBFA AnalysisPurpose
Derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs)Increases volatility for GC analysis. creative-proteomics.comnih.gov
GC Column High-polarity (e.g., DB-225ms) or long low-polarity (e.g., VF-5 MS) capillary columnSeparates isomeric FAMEs based on boiling point and polarity. ifremer.frnih.gov
Ionization Mode Electron Ionization (EI) at 70 eVGenerates reproducible fragmentation patterns for structural elucidation. nih.govnih.gov
MS Detection Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity for targeted quantification, while Full Scan is used for identification of unknown compounds. nih.gov

This interactive table summarizes typical GC-MS parameters for the analysis of methyl-branched fatty acids.

For accurate and precise quantification in lipidomics, the use of internal standards is indispensable. lipidomicstandards.org Internal standards are compounds added to a sample in a known quantity before processing to correct for variability during sample preparation, extraction, and analysis. nih.gov The ideal internal standard has chemical and physical properties very similar to the analyte of interest but is not naturally present in the sample. lipidomicstandards.org

In the quantitative analysis of fatty acids by GC-MS, the gold standard is the stable isotope dilution method. nih.govlipidmaps.org This involves using a stable isotope-labeled version of the target analyte (e.g., a deuterated or ¹³C-labeled fatty acid) as the internal standard. nih.gov Because these standards have nearly identical chemical behavior to their unlabeled counterparts, they can effectively compensate for matrix effects and losses during sample workup, leading to highly accurate measurements. lipidmaps.org When a specific isotope-labeled standard is not available, a structurally similar compound, such as a fatty acid with an odd-numbered carbon chain (e.g., heptadecanoic acid), can be used, although this approach is less precise. lipidmaps.org

Type of Internal StandardExampleKey Advantage
Stable Isotope-Labeled Deuterated palmitic acid ([²H₃₁]-palmitate)Considered the "gold standard"; most accurately mimics the analyte's behavior through extraction and ionization. lipidomicstandards.orglipidmaps.org
Odd-Chain Fatty Acid Heptadecanoic acid (C17:0)Not naturally abundant in many biological systems; structurally similar to common even-chain fatty acids. lipidmaps.org
Class-Specific Standards Mixture of representative lipids from different classesUsed in broader lipidomics to normalize quantification across various lipid categories.

This interactive table outlines the types of internal standards used in lipidomic studies.

The vast datasets generated by lipidomics experiments require sophisticated computational tools for biological interpretation. bohrium.com Computational lipid network analysis is an emerging approach that moves beyond simple statistical comparisons to provide a systems-level view of lipid metabolism. tum.debiorxiv.org By integrating lipidomics data into the context of known biochemical pathways, these methods can help researchers generate hypotheses about enzymatic dysregulation and mechanistic alterations in disease states. nih.govscienft.com

Tools such as the Lipid Network Explorer (LINEX) construct data-specific metabolic networks by connecting identified lipid species through known enzymatic and chemical reactions. biorxiv.orgnih.gov This network-based approach allows for the visualization of metabolic flows and the identification of key nodes or pathways that are significantly altered. tum.de For instance, by analyzing the relationships between different fatty acids and the complex lipids they are incorporated into, it is possible to infer changes in the activity of enzymes like elongases, desaturases, or acyltransferases, providing deeper insights into the metabolic fate of compounds like (18S)-Methylarachidic acid. nih.govscienft.com

Synthetic Chemistry for Elucidating Biological Roles

Synthetic chemistry provides essential tools for investigating the precise biological functions of specific lipid molecules. By creating custom-designed molecules, researchers can overcome the challenges of isolating sufficient quantities of pure, naturally occurring lipids and can systematically probe structure-function relationships.

The biological activity of chiral molecules like (18S)-Methylarachidic acid is often highly dependent on their stereochemistry. To elucidate the specific role of the (S)-configuration at the C-18 position, it is necessary to synthesize stereochemically pure analogs. Modern synthetic organic chemistry offers various strategies for achieving this, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. uni-oldenburg.de

The synthesis of alkyl-branched fatty acids can be approached through methods like the electrophilic addition of alkyl groups to unsaturated fatty acid precursors. uni-oldenburg.deresearchgate.net For example, Lewis acid-induced hydro-alkylation reactions can introduce alkyl branches at specific positions on the fatty acid chain. uni-oldenburg.deresearchgate.net Achieving stereospecificity, however, requires more advanced asymmetric synthesis techniques. These methods allow for the preparation of not only the natural (18S)-isomer but also its (18R)-enantiomer and other positional isomers. Comparing the biological effects of these precisely synthesized analogs can definitively link a specific molecular structure to a biological function. nih.gov

To understand how (18S)-Methylarachidic acid is metabolized—how it is absorbed, transported, modified, and incorporated into other molecules—researchers employ metabolic tracing studies using isotopically labeled compounds. bioscientifica.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are synthetically incorporated into the fatty acid molecule. nih.gov These labeled fatty acids are chemically identical to their natural counterparts but can be distinguished and tracked by mass spectrometry due to their higher mass. nih.gov

The synthesis of these tracers involves incorporating isotope-labeled building blocks at specific points in the chemical synthesis. researchgate.net For example, ¹³C-labeled precursors can be used to build the carbon backbone of the fatty acid, resulting in a uniformly labeled molecule (e.g., [U-¹³C]-fatty acid). nih.gov Once synthesized, these tracers can be introduced into cell cultures or administered to organisms. eurisotop.com By analyzing samples over time with mass spectrometry, researchers can follow the appearance of the isotopic label in various downstream metabolites and complex lipids. This provides a dynamic map of the metabolic fate of the fatty acid, revealing the pathways it enters and the rates of its conversion. nih.govnih.gov

In Vitro and Ex Vivo Model Systems for Functional Characterization

In vitro and ex vivo models are indispensable for the detailed investigation of the biochemical and physiological properties of (18S)-Methylarachidic acid. These systems permit the study of this fatty acid in a controlled environment, allowing for the dissection of specific molecular interactions and metabolic pathways.

Ex vivo studies could involve the use of isolated tissues, such as liver slices or muscle biopsies, to examine the uptake and metabolism of (18S)-Methylarachidic acid in a context that preserves the tissue architecture and cellular heterogeneity. For instance, stable isotope-labeled (18S)-Methylarachidic acid could be perfused through isolated muscle tissue to trace its incorporation into complex lipids like phospholipids (B1166683).

In vitro models, primarily cultured cells, offer a more reductionist approach to probe the specific cellular functions of (18S)-Methylarachidic acid. A variety of cell lines can be employed, depending on the research question. For example, hepatocyte-derived cell lines would be suitable for studying its role in liver lipid metabolism, while adipocyte cell lines would be used to investigate its storage and mobilization.

A diverse range of cellular models would be instrumental in elucidating the metabolic processing of (18S)-Methylarachidic acid. The selection of a particular cell line is dictated by the specific aspect of fatty acid metabolism under investigation.

Commonly used cell lines for studying the metabolism of long-chain and branched-chain fatty acids include:

HepG2 and Huh7 cells: These human hepatoma cell lines are widely used to model hepatic fatty acid metabolism, including uptake, esterification into triglycerides and phospholipids, and β-oxidation.

3T3-L1 preadipocytes: These cells can be differentiated into mature adipocytes, providing an excellent model to study fatty acid uptake, storage in lipid droplets, and lipolysis.

C2C12 myoblasts: Differentiated into myotubes, these cells are used to investigate fatty acid metabolism in a skeletal muscle context, particularly mitochondrial β-oxidation.

Caco-2 cells: This human colorectal adenocarcinoma cell line differentiates to form a polarized monolayer of enterocytes, making it a valuable model for studying the intestinal absorption and metabolism of fatty acids.

The uptake and subsequent metabolic fate of (18S)-Methylarachidic acid in these cellular models can be quantitatively assessed using radiolabeled or fluorescently tagged analogs of the fatty acid. For example, incubating HepG2 cells with [14C]-(18S)-Methylarachidic acid would allow for the measurement of its incorporation into various lipid classes through techniques like thin-layer chromatography followed by autoradiography.

Table 1: Illustrative Uptake of Branched-Chain Fatty Acids in a Cellular Model
Branched-Chain Fatty AcidCell LineIncubation Time (hours)Cellular Uptake (µg/10⁹ cells)
14-Methylpentadecanoic acid (iso-C16:0)HepG2485.2
12-Methyltetradecanoic acid (anteiso-C15:0)HepG2484.8
(18S)-Methylarachidic acid (anteiso-C21:0)HepG2ProjectedData not available

To comprehend the interaction of (18S)-Methylarachidic acid with metabolic enzymes and binding proteins, a variety of in vitro enzyme assays are employed. These assays are crucial for determining the kinetic parameters of enzymes that may act on this fatty acid and for quantifying its binding affinity to carrier proteins.

Kinetic Studies:

Enzymes involved in the activation, elongation, and modification of fatty acids would be of primary interest in studies of (18S)-Methylarachidic acid. Key enzymes for which kinetic parameters would be determined include:

Acyl-CoA Synthetases (ACSLs): These enzymes catalyze the initial step of fatty acid metabolism: the conversion of a fatty acid to its corresponding acyl-CoA. Radiometric assays are commonly used to measure ACSL activity, where the incorporation of a radiolabeled fatty acid into acyl-CoA is quantified. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for (18S)-Methylarachidic acid with various ACSL isoforms would reveal its substrate preference and the efficiency of its activation.

Fatty Acid Elongases (ELOVLs): Given that (18S)-Methylarachidic acid is a very-long-chain fatty acid, its potential to be further elongated would be investigated using assays with microsomal preparations containing ELOVL enzymes. These assays typically measure the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Table 2: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetase
SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)
Oleic acid (C18:1)Yeast Faa1p71.1158.2
Palmitic acid (C16:0)Rat Liver Microsomes30.0120.0
(18S)-Methylarachidic acidNot DeterminedData not availableData not available

Binding Studies:

The intracellular transport and trafficking of (18S)-Methylarachidic acid are likely mediated by fatty acid-binding proteins (FABPs). The affinity of (18S)-Methylarachidic acid for different FABP isoforms can be determined using several biophysical techniques:

Fluorescence Displacement Assays: These assays utilize a fluorescent probe that binds to the FABP and emits a signal. When a competing ligand such as (18S)-Methylarachidic acid is introduced, it displaces the probe, leading to a change in the fluorescent signal. The dissociation constant (Kd) can then be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a fatty acid to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Pull-down Assays: To identify proteins that interact with (18S)-Methylarachidic acid, a derivative of the fatty acid can be immobilized on beads. These beads are then incubated with a cell lysate, and proteins that bind to the fatty acid are "pulled down" and can be identified by mass spectrometry.

Table 3: Illustrative Binding Affinities of Fatty Acids to Brain Fatty Acid-Binding Protein (FABP7)
Fatty AcidDissociation Constant (Kd) (nM)
Stearic acid (C18:0)150 ± 20
Oleic acid (C18:1)80 ± 10
Docosahexaenoic acid (C22:6)60 ± 10
(18S)-Methylarachidic acidData not available

Biological Activities and Functional Research Domains

Roles in Lipid Biology and Metabolism Research

(18S)-Methylarachidic acid's primary recognized role in lipid biology is as a fundamental constituent of the hair cuticle's outermost layer. mdpi.comlipidmaps.org The non-stereospecific form, 18-MEA, is covalently bonded, likely through a thioester linkage, to the proteinaceous surface of the hair cuticle, forming a protective fatty acid monolayer. nih.govresearchgate.net This lipid layer is crucial for maintaining the hydrophobicity and reducing the friction of hair fibers. mdpi.com

The metabolism of 18-MEA is integral to the proper formation and maintenance of the hair fiber. nih.gov It is synthesized and incorporated during the development of the hair follicle. The presence of this branched-chain fatty acid is unusual, as most other fatty acids bound to hair proteins are straight-chained. researchgate.net The methyl branch is thought to influence the packing of the lipid monolayer, contributing to the unique surface properties of hair. researchgate.net

Research in this area often involves the analysis of fatty acid composition in hair to understand the effects of aging, environmental damage, and cosmetic treatments on the integrity of this protective lipid layer. The degradation or removal of 18-MEA leads to a more hydrophilic and damaged hair surface. mdpi.com

Table 1: Research Findings on the Role of 18-Methyleicosanoic Acid in Lipid Biology

Research Focus Key Findings References
Hair Surface Properties 18-MEA is a major component of the hair's outer lipid layer, providing hydrophobicity and lubrication. mdpi.comlipidmaps.org
Hair Structure It is covalently linked to the cuticle proteins, forming a protective monolayer. nih.govresearchgate.net

Investigating Antimicrobial Properties in Microorganism Models

Generally, fatty acids are known to possess antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.govmdpi.com The mechanism of action is often attributed to the disruption of the cell membrane's electron transport chain and oxidative phosphorylation. nih.gov The effectiveness of a fatty acid as an antimicrobial agent is influenced by its structure, such as chain length and the presence and position of double bonds. nih.govmdpi.com For instance, lauric acid (a 12-carbon saturated fatty acid) and sapienic acid (a 16-carbon monounsaturated fatty acid) are known for their potent antimicrobial effects on the skin. mdpi.com

Given that (18S)-Methylarachidic acid is a long-chain saturated fatty acid, it could theoretically possess some antimicrobial properties. However, without direct experimental evidence, its potential activity and spectrum remain speculative. Further research is needed to investigate the antimicrobial efficacy of (18S)-Methylarachidic acid and to determine if its branched-chain structure confers any unique properties in this regard.

Table 2: Examples of Antimicrobial Activity of Other Fatty Acids

Fatty Acid Microorganism(s) Observed Effect References
Lauric Acid Staphylococcus aureus, Streptococcus pneumoniae Growth inhibition nih.gov
Sapienic Acid Various bacteria and fungi Antimicrobial activity on skin mdpi.com

This table is for illustrative purposes to show the antimicrobial potential of fatty acids in general, as specific data for (18S)-Methylarachidic acid is not available.

Exploration of Regulatory Functions in Macrophage Biology

The role of specific fatty acids in regulating macrophage biology is an active area of research. However, direct studies on the effects of (18S)-Methylarachidic acid or 18-methyleicosanoic acid on macrophage function have not been reported.

In general, fatty acids are known to be important signaling molecules that can modulate macrophage activation and polarization. frontiersin.orgmdpi.com Macrophages can be broadly categorized into a pro-inflammatory (M1) phenotype and an anti-inflammatory (M2) phenotype, and their metabolic state is closely linked to their function.

Saturated fatty acids, such as palmitic and stearic acid, are generally considered to promote a pro-inflammatory M1 response in macrophages. frontiersin.org In contrast, polyunsaturated fatty acids (PUFAs), like those from the omega-3 family (e.g., DHA and EPA), tend to promote an anti-inflammatory M2 phenotype, which is involved in the resolution of inflammation and tissue repair. frontiersin.org These effects are mediated through various mechanisms, including the activation of nuclear receptors like PPARs and alterations in the composition of cell membranes, which in turn affects signaling pathways. mdpi.com

Considering that (18S)-Methylarachidic acid is a saturated fatty acid, it might be hypothesized to have pro-inflammatory effects on macrophages. However, its branched-chain structure could lead to different interactions with cellular receptors and metabolic pathways compared to straight-chain saturated fatty acids. Without dedicated research, the specific impact of (18S)-Methylarachidic acid on macrophage polarization and function remains an open question.

Q & A

Basic Question: What chromatographic techniques are recommended for resolving enantiomers of Methylarachidic acid, (18S)-, and how can enantiomeric purity be validated?

Answer:
Chiral stationary phase (CSP) chromatography, such as high-performance liquid chromatography (HPLC) with polysaccharide-based columns, is widely used for enantiomer separation. To validate purity, combine circular dichroism (CD) spectroscopy with mass spectrometry (MS) to confirm stereochemical integrity and rule out impurities . Detailed protocols for column selection, mobile phase optimization, and validation criteria should follow guidelines for chemical reproducibility outlined in experimental sections of peer-reviewed journals .

Basic Question: Which spectroscopic methods are critical for structural elucidation of Methylarachidic acid, (18S)-, and what spectral markers confirm its configuration?

Answer:
Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR, is essential for confirming the stereochemistry at the 18S position. Key markers include coupling constants (JJ-values) for vicinal protons and nuclear Overhauser effect (NOE) correlations. Infrared (IR) spectroscopy can validate functional groups like carboxylic acids. For comprehensive reporting, ensure raw spectral data and processing parameters are archived in supplementary materials to meet reproducibility standards .

Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of Methylarachidic acid, (18S)- across studies?

Answer:
Conduct a systematic review to identify methodological inconsistencies (e.g., solvent systems, heating rates in melting point assays). Use meta-analysis to quantify variability and apply bootstrapping methods to assess confidence intervals for aggregated data . Replicate key studies under controlled conditions, adhering to protocols that specify equipment calibration and environmental controls .

Advanced Question: What experimental strategies mitigate hydrolysis or oxidation of Methylarachidic acid, (18S)- during synthesis under ambient conditions?

Answer:
Implement inert atmosphere techniques (e.g., Schlenk line) and use stabilizing agents like antioxidants (e.g., BHT). Monitor degradation kinetics via real-time UV-Vis spectroscopy. For method optimization, employ factorial design experiments to test the interaction of temperature, solvent polarity, and stabilizer concentration. Document all parameters in line with guidelines for chemical reproducibility .

Basic Question: How should researchers design dose-response studies to evaluate the biological activity of Methylarachidic acid, (18S)- in cellular models?

Answer:
Use a logarithmic dilution series to cover sub-IC50_{50} to supra-IC50_{50} concentrations. Include vehicle controls and enantiomeric controls (e.g., 18R isomer) to assess stereospecificity. Validate cell viability via MTT assays and normalize data to protein content. Statistical analysis should account for batch effects using mixed-effects models, as recommended for robust experimental design .

Advanced Question: What computational approaches are suitable for modeling the interactions of Methylarachidic acid, (18S)- with lipid bilayers or protein targets?

Answer:
Molecular dynamics (MD) simulations with force fields like CHARMM36 or AMBER can predict partitioning behavior in lipid bilayers. For protein interactions, use docking algorithms (e.g., AutoDock Vina) followed by binding free energy calculations (MM/PBSA). Validate predictions with experimental techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure computational workflows are documented in machine-readable formats to comply with FAIR data principles .

Advanced Question: How can researchers ensure the reproducibility of synthetic protocols for Methylarachidic acid, (18S)- across laboratories?

Answer:
Adopt standardized reporting frameworks, including detailed reaction conditions (e.g., catalyst loading, solvent purity), purification steps, and characterization data. Use interlaboratory studies to identify critical variables, and share raw NMR/MS files via open-access repositories. Follow guidelines for supplementary information, which mandate transparency in experimental descriptions .

Basic Question: What statistical methods are appropriate for analyzing dose-dependent effects of Methylarachidic acid, (18S)- in pharmacological assays?

Answer:
Nonlinear regression models (e.g., sigmoidal dose-response curves) should be fitted using software like GraphPad Prism or R. Report confidence intervals for IC50_{50}/EC50_{50} values and use ANOVA with post-hoc corrections for multi-group comparisons. Address outliers via Grubbs' test or robust statistical methods, as emphasized in analytical chemistry best practices .

Advanced Question: How should conflicting data on the metabolic stability of Methylarachidic acid, (18S)- be addressed in preclinical studies?

Answer:
Perform in vitro assays (e.g., microsomal stability tests) under standardized conditions (pH, temperature, cofactor concentrations). Compare results across species (e.g., human vs. rodent liver microsomes) and use bootstrap resampling to quantify variability in half-life calculations . Cross-validate findings with in vivo pharmacokinetic studies, ensuring compliance with protocols for metabolite identification .

Basic Question: What guidelines should be followed for reporting synthetic yields and characterization data of Methylarachidic acid, (18S)- in publications?

Answer:
Include yields as molar percentages with error margins (±SD) from triplicate experiments. Provide full NMR assignments (chemical shifts, multiplicity) and chromatographic retention times. For mass spectrometry, report both calculated and observed m/zm/z values. Adhere to journal-specific requirements for supplementary data, ensuring raw spectra and chromatograms are accessible .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.